2-ethoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
2-ETHOXY-N-[2-(2-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound with a unique structure that includes an ethoxy group, a methylphenyl group, and a thieno[3,4-c]pyrazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[2-(2-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazol core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Thieno[3,4-c]pyrazol Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the ethoxy and methylphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-[2-(2-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The ethoxy and methylphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
2-ETHOXY-N-[2-(2-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-[2-(2-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-N-(2-METHYLPHENYL)BENZAMIDE: Similar structure but lacks the thieno[3,4-c]pyrazol moiety.
2-ETHOXY-N-[2-(4-METHOXYPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]ACETAMIDE: Similar structure with a methoxyphenyl group instead of a methylphenyl group.
Uniqueness
2-ETHOXY-N-[2-(2-METHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is unique due to its specific combination of functional groups and the thieno[3,4-c]pyrazol core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H21N3O2S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C21H21N3O2S/c1-3-26-19-11-7-5-9-15(19)21(25)22-20-16-12-27-13-17(16)23-24(20)18-10-6-4-8-14(18)2/h4-11H,3,12-13H2,1-2H3,(H,22,25) |
InChI Key |
WYJPWCMMXFNTQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C |
Origin of Product |
United States |
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